molecular formula C7H3BrN4 B13946906 3-Bromoimidazo[1,2-B]pyridazine-7-carbonitrile

3-Bromoimidazo[1,2-B]pyridazine-7-carbonitrile

Cat. No.: B13946906
M. Wt: 223.03 g/mol
InChI Key: AWNOSZJJWBFBQD-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-B]pyridazine-7-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromoimidazo[1,2-B]pyridazine-7-carbonitrile typically involves the reaction of 3-bromoimidazo[1,2-B]pyridazine with a suitable nitrile source. One common method includes the use of 2-aminopyridine and α-bromoketones under specific reaction conditions. For instance, the reaction can be carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as an oxidant, promoting a one-pot tandem cyclization/bromination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromoimidazo[1,2-B]pyridazine-7-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the nature of the substituents introduced. For example, substitution with alkylamines can yield aminated derivatives, which may have enhanced biological activity .

Scientific Research Applications

3-Bromoimidazo[1,2-B]pyridazine-7-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromoimidazo[1,2-B]pyridazine-7-carbonitrile and its derivatives involves the inhibition of specific kinases, which are enzymes that play a critical role in cell signaling pathways. By binding to the active site of these kinases, the compound can block their activity, leading to the suppression of cancer cell proliferation and survival . The molecular targets include tyrosine kinases, which are often overexpressed or mutated in various cancers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromoimidazo[1,2-B]pyridazine-7-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group, which can influence its reactivity and biological activity. This compound’s ability to serve as a versatile intermediate in the synthesis of kinase inhibitors sets it apart from other similar heterocycles .

Properties

Molecular Formula

C7H3BrN4

Molecular Weight

223.03 g/mol

IUPAC Name

3-bromoimidazo[1,2-b]pyridazine-7-carbonitrile

InChI

InChI=1S/C7H3BrN4/c8-6-4-10-7-1-5(2-9)3-11-12(6)7/h1,3-4H

InChI Key

AWNOSZJJWBFBQD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN2C1=NC=C2Br)C#N

Origin of Product

United States

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